molecular formula C26H23FN2O4S B302149 ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B302149
M. Wt: 478.5 g/mol
InChI Key: BMZIGOMIQQVBJO-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazolidine-2,4-diones, which are known for their anti-diabetic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves the inhibition of PTP1B. PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake, which can help in the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation. Moreover, it has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several advantages for lab experiments. It is a highly potent and selective inhibitor of PTP1B, which makes it an ideal tool for studying the role of PTP1B in diabetes and other metabolic disorders. However, its limitations include its high cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the research on Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. One direction is to explore its potential applications in the treatment of other metabolic disorders, such as obesity and fatty liver disease. Another direction is to investigate its mechanism of action in more detail, including its effects on other signaling pathways and cellular processes. Moreover, its potential as a lead compound for drug development should be further explored.

Synthesis Methods

The synthesis of Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves the reaction of 4-(3-aminomethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with 4-fluorobenzaldehyde and thioacetic acid in the presence of a catalyst. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties. Moreover, it has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a validated target for the treatment of type 2 diabetes.

properties

Product Name

ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Molecular Formula

C26H23FN2O4S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C26H23FN2O4S/c1-4-33-25(31)19-7-11-22(12-8-19)29-16(2)13-20(17(29)3)14-23-24(30)28(26(32)34-23)15-18-5-9-21(27)10-6-18/h5-14H,4,15H2,1-3H3/b23-14-

InChI Key

BMZIGOMIQQVBJO-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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